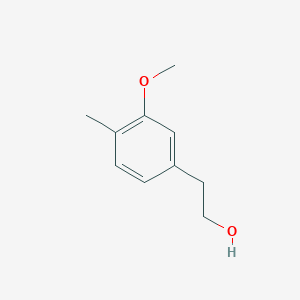

2-(3-Methoxy-4-methylphenyl)ethanol

Description

2-(3-Methoxy-4-methylphenyl)ethanol is a phenolic ethanol derivative with a methoxy (-OCH₃) and methyl (-CH₃) group at the 3- and 4-positions of the benzene ring, respectively. This compound has been utilized in the synthesis of functionalized dyes, such as 1-(carboxymethyl)-4-[(E)-2-(3-methoxy-4-methylphenyl)ethenyl]pyridin-1-ium, which is employed to cap zinc oxide (ZnO) nanoparticles for antibacterial applications . Its structure contributes to both hydrophobicity (via the methyl group) and electronic modulation (via the methoxy group), making it suitable for coordinating with metal oxides.

Key physicochemical properties (inferred from analogs):

Properties

IUPAC Name |

2-(3-methoxy-4-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7,11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUFEGVTJIZZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Methoxy-4-methylphenyl)ethanol can be synthesized through several methods. One common route involves the reduction of 2-(3-Methoxy-4-methylphenyl)acetaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the compound can be produced via catalytic hydrogenation of 2-(3-Methoxy-4-methylphenyl)acetaldehyde. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is conducted in a suitable solvent like ethanol or methanol at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.

Substitution: The methoxy group on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-(3-Methoxy-4-methylphenyl)acetaldehyde or 2-(3-Methoxy-4-methylphenyl)acetic acid.

Reduction: 2-(3-Methoxy-4-methylphenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxy-4-methylphenyl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-methylphenyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy and methyl groups on the benzene ring can participate in hydrophobic interactions, affecting the compound’s binding affinity to specific targets. These interactions can modulate enzymatic activities, receptor functions, and cellular signaling pathways.

Comparison with Similar Compounds

Positional Isomers: 2-(4-Methoxyphenyl)ethanol

Structure : Methoxy group at the para position (4-position) instead of meta (3-position); lacks the 4-methyl group.

Key Differences :

- Molecular weight: 152.19 g/mol (C₉H₁₂O₂) vs. ~178.22 g/mol (estimated for 2-(3-Methoxy-4-methylphenyl)ethanol).

- Physical properties: Higher melting point (26–30°C) due to symmetry; increased solubility in polar solvents (DMSO, methanol) .

- Applications : Used in organic synthesis and pharmaceuticals, unlike the target compound’s niche in materials science.

Table 1: Positional Isomer Comparison

Substituted Phenyl Derivatives

Halogenated Analogs

Example: 2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol . Structural Differences:

- Additional chloro (-Cl), fluorobenzyloxy (-OCH₂C₆H₄F), and amino (-NH₂) groups.

- Impact : Enhanced electronic withdrawal effects, increasing reactivity in nucleophilic substitutions. Halogens improve metabolic stability, making this compound relevant in drug design .

Amino-Substituted Derivatives

Example: 2-((3-Amino-4-methoxyphenyl)amino)ethanol . Structural Differences:

- Amino (-NH₂) group at the 3-position; lacks the 4-methyl group.

- Impact : Hydrogen bonding capability improves solubility in aqueous media. Used in dye and polymer industries .

Extended-Chain and Polyether Analogs

Example: {4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol . Structural Differences:

- Polyether chain (-OCH₂CH₂OCH₂CH₂OCH₃) replaces the ethanol group.

- Impact : Significantly higher hydrophilicity, enabling use in aqueous drug delivery systems .

AUT1 (Kv3 Channel Modulator)

Structure : Contains a 3-methoxy-4-methylphenyl (MMPh) group but differs in the core scaffold .

Key Finding : The MMPh group in AUT1 reduces binding potency to Kv3.1/Kv3.2 channels compared to AUT5 (which has a hydrophobic SBC group). This highlights the importance of substituent hydrophobicity in neurological drug design .

Antibacterial Dye Analogs

Example: Dye-capped ZnO nanoparticles using 2-(3-Methoxy-4-methylphenyl)ethanol derivatives . Comparison: Derivatives with extended conjugation (e.g., ethenyl linkages) show enhanced antibacterial activity due to improved electron delocalization and nanoparticle adhesion .

Biological Activity

Overview

2-(3-Methoxy-4-methylphenyl)ethanol, also known as an aryl alkyl alcohol, is characterized by its molecular formula . This compound features a benzene ring with methoxy and methyl substitutions, alongside an ethanol side chain. Its biological activity has garnered attention for potential applications in various fields, including pharmacology and organic synthesis.

The compound can be synthesized through several methods, including the reduction of 2-(3-Methoxy-4-methylphenyl)acetaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride in inert solvents such as tetrahydrofuran (THF) . The hydroxyl group in its structure allows for hydrogen bonding, influencing its interactions with biological targets.

The biological activity of 2-(3-Methoxy-4-methylphenyl)ethanol is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially modulating their activity.

- Hydrophobic Interactions : The methoxy and methyl groups can engage in hydrophobic interactions, which may enhance binding affinity to specific receptors or enzymes .

Antimicrobial Properties

Research indicates that 2-(3-Methoxy-4-methylphenyl)ethanol exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

The compound's structure suggests it may possess antioxidant properties. Studies have demonstrated that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may have neuroprotective effects. For instance, certain analogs have been shown to inhibit neuroinflammation and amyloidogenesis in models of Alzheimer's disease . This indicates a potential therapeutic role in neurodegenerative disorders.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of 2-(3-Methoxy-4-methylphenyl)ethanol revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for both strains, indicating a strong potential for use in antibacterial formulations.

Neuroprotective Mechanism Investigation

In a model involving lipopolysaccharide (LPS)-induced neuroinflammation, treatment with derivatives of 2-(3-Methoxy-4-methylphenyl)ethanol resulted in reduced levels of inflammatory cytokines and amyloid-beta peptide accumulation. This suggests that the compound may modulate inflammatory pathways through inhibition of the STAT3 signaling pathway .

Comparative Analysis

A comparison with similar compounds highlights the unique biological profile of 2-(3-Methoxy-4-methylphenyl)ethanol:

| Compound | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)ethanol | Lacks methyl group on benzene ring | Moderate antibacterial properties |

| 3-Methylphenethyl alcohol | Lacks methoxy group | Limited antioxidant activity |

| 4-Methoxyphenethyl alcohol | Methoxy group positioned differently | Lower neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.